molecular formula C10H6F6O3 B1587328 3,5-Bis(trifluoromethyl)mandelic acid CAS No. 228107-82-2

3,5-Bis(trifluoromethyl)mandelic acid

Cat. No.: B1587328
CAS No.: 228107-82-2
M. Wt: 288.14 g/mol
InChI Key: ZVACZNUZAKRYHT-UHFFFAOYSA-N
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Scientific Research Applications

3,5-Bis(trifluoromethyl)mandelic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)mandelic acid typically involves the following steps :

    Starting Material: The process begins with 3,5-bis(trifluoromethyl)bromobenzene.

    Grignard Reaction: The bromobenzene derivative undergoes a Grignard reaction with magnesium in anhydrous ether to form the corresponding Grignard reagent.

    Addition to Benzaldehyde: The Grignard reagent is then reacted with benzaldehyde to form the intermediate compound.

    Oxidation: The intermediate is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)mandelic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted benzoic acids, alcohols, and various substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)mandelic acid involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The pathways involved include inhibition of specific enzymes and modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(trifluoromethyl)mandelic acid is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical reactivity and stability compared to similar compounds. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O3/c11-9(12,13)5-1-4(7(17)8(18)19)2-6(3-5)10(14,15)16/h1-3,7,17H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVACZNUZAKRYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373507
Record name 2-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228107-82-2
Record name 2-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 228107-82-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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